R-Fluoxetine Is a ~6-Fold Weaker CYP2D6 Inhibitor than S-Fluoxetine in Human Liver Microsomes
In a direct head-to-head comparison using human liver microsomal preparations, (R)-fluoxetine was found to be a competitive inhibitor of CYP2D6-mediated bufuralol 1′-hydroxylation with a Ki of 1.38 ± 0.48 µM, whereas (S)-fluoxetine yielded a Ki of 0.22 ± 0.11 µM . This represents an approximately 6.3-fold lower inhibitory potency for the R-enantiomer. The clinical relevance of this difference is underscored by the fact that CYP2D6 metabolizes approximately 25% of prescribed drugs, and co-administration with potent CYP2D6 inhibitors can precipitate clinically significant drug interactions .
| Evidence Dimension | Inhibitory constant (Ki) for CYP2D6-mediated bufuralol 1′-hydroxylation |
|---|---|
| Target Compound Data | Ki = 1.38 ± 0.48 µM (R-fluoxetine) |
| Comparator Or Baseline | Ki = 0.22 ± 0.11 µM (S-fluoxetine) |
| Quantified Difference | ~6.3-fold weaker CYP2D6 inhibition by R-fluoxetine vs S-fluoxetine |
| Conditions | Human liver microsomes; in vitro competitive inhibition assay; bufuralol 1′-hydroxylation probe substrate |
Why This Matters
For researchers designing polypharmacy studies or evaluating drug interaction liability, R-fluoxetine offers a substantially reduced CYP2D6 inhibitory burden, enabling cleaner dissection of SSRI pharmacology from metabolic confounders.
- [1] Stevens JC, Wrighton SA. Interaction of the enantiomers of fluoxetine and norfluoxetine with human liver cytochromes P450. J Pharmacol Exp Ther. 1993;266(2):964-971. View Source
